molecular formula C7H7F3N2OS B2460818 3-methyl-2-(methylsulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 156112-54-8

3-methyl-2-(methylsulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone

Cat. No.: B2460818
CAS No.: 156112-54-8
M. Wt: 224.2
InChI Key: PBQNVDKEOYJSNU-UHFFFAOYSA-N
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Description

3-methyl-2-(methylsulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone is a heterocyclic compound that features a pyrimidinone core substituted with methyl, methylsulfanyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-(methylsulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts for the trifluoromethylation step.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-(methylsulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., thiols, amines).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydropyrimidines.

    Substitution: Various substituted pyrimidinones depending on the nucleophile used.

Scientific Research Applications

3-methyl-2-(methylsulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-2-(methylsulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the methylsulfanyl group can modulate its electronic properties and reactivity. These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(methylsulfanyl)-4(3H)-pyrimidinone: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone:

    2-(methylsulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone: Lacks the methyl group, which can influence its steric and electronic properties.

Uniqueness

3-methyl-2-(methylsulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone is unique due to the presence of all three substituents (methyl, methylsulfanyl, and trifluoromethyl) on the pyrimidinone core. This combination of groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-methyl-2-methylsulfanyl-6-(trifluoromethyl)pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2OS/c1-12-5(13)3-4(7(8,9)10)11-6(12)14-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQNVDKEOYJSNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N=C1SC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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